4-(Benzoyloxy)butanoic acid
CAS No.: 30436-10-3
Cat. No.: VC19660984
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30436-10-3 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 4-benzoyloxybutanoic acid |
| Standard InChI | InChI=1S/C11H12O4/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
| Standard InChI Key | CCCBZXGXGWZIMC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCCC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
4-(Benzoyloxy)butanoic acid consists of a four-carbon butanoic acid chain esterified with a benzoyl group at the fourth position. Key structural identifiers include:
-
IUPAC Name: 4-benzoyloxybutanoic acid
-
SMILES: C1=CC=C(C=C1)C(=O)OCCCC(=O)O
The compound’s planar benzoyl group contributes to its low water solubility and enhanced lipophilicity compared to unsubstituted butanoic acid.
Physicochemical Data
The absence of reported melting and boiling points suggests challenges in purification or instability under standard conditions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common method involves the acid-catalyzed esterification of γ-butyrolactone with benzyl alcohol, followed by hydrolysis:
-
Esterification:
-
Oxidation and Hydrolysis:
This route yields moderate purity, requiring subsequent recrystallization or chromatography .
Industrial Methods
A patent (EP1404638B1) describes a scalable Friedel-Crafts acylation using benzene and γ-butyrolactone in the presence of Lewis acids (e.g., AlCl₃). Key steps include:
-
Catalytic Acylation:
-
Work-Up: Quenching with NaOH, followed by acid precipitation and distillation .
This method achieves ~81% yield with 99.87% purity, suitable for bulk production .
Applications in Research and Industry
Organic Synthesis
The compound’s reactive carboxylic acid and ester groups enable diverse transformations:
-
Esterification: Conversion to methyl or ethyl esters for plasticizers.
-
Amidation: Synthesis of bioactive amides for drug candidates .
A 1988 Tetrahedron Letters study utilized it to prepare chiral auxiliaries for asymmetric synthesis .
Table 1: Comparative Bioactivity of Butanoic Acid Derivatives
Recent Research and Future Directions
Metabolic Pathway Modulation
A 2024 study highlighted its role in tracing fatty acid metabolism in Halorosellinia oceanica, revealing insights into microbial lipid biosynthesis .
Drug Delivery Systems
Ongoing research explores its use in prodrug formulations, leveraging esterase-mediated hydrolysis for targeted drug release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume